Dibritannilactone B
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Overview
Description
4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[102101,1004,8]pentadec-10-ene]-5-yl)pentyl acetate is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[102101,1004,8]pentadec-10-ene]-5-yl)pentyl acetate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxy groups can form hydrogen bonds with target molecules, while the dioxo groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-Hydroxy-TEMPO: A stable free radical used as an oxidizing agent.
4-Acetamido-TEMPO: Used for the oxidation of alcohols to carbonyl compounds.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): Commonly used in organic synthesis as an oxidizing agent
Compared to these compounds, 4-(15’-Acetyloxy-4-hydroxy-2’,6,7’,11’-tetramethyl-2,6’-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13’-5-oxatetracyclo[102101,10
Properties
IUPAC Name |
4-(15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHZJHMFHLPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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